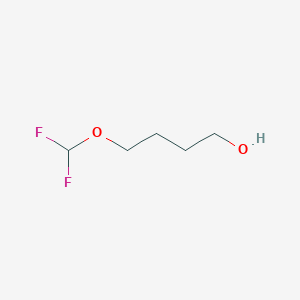

4-(Difluoromethoxy)butan-1-ol

説明

4-(Difluoromethoxy)butan-1-ol (C₅H₁₀F₂O₂) is a fluorinated alcohol characterized by a difluoromethoxy (-OCF₂H) substituent at the fourth carbon of a butan-1-ol backbone. The difluoromethoxy group imparts unique electronic and steric effects, likely influencing solubility, stability, and reactivity. Such compounds are often explored in pharmaceuticals, agrochemicals, or specialty materials due to fluorine's ability to modulate bioavailability and metabolic resistance.

特性

分子式 |

C5H10F2O2 |

|---|---|

分子量 |

140.13 g/mol |

IUPAC名 |

4-(difluoromethoxy)butan-1-ol |

InChI |

InChI=1S/C5H10F2O2/c6-5(7)9-4-2-1-3-8/h5,8H,1-4H2 |

InChIキー |

WCDIPEWNIOFEEV-UHFFFAOYSA-N |

正規SMILES |

C(CCOC(F)F)CO |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)butan-1-ol typically involves the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .

Industrial Production Methods: Industrial production of 4-(Difluoromethoxy)butan-1-ol follows similar synthetic routes but is optimized for higher yield, lower cost, and reduced environmental impact. The process involves the use of ethanol as a solvent and employs alkaline conditions for the reactions. The final product is purified through distillation and recrystallization to achieve the desired purity and quality .

化学反応の分析

Types of Reactions: 4-(Difluoromethoxy)butan-1-ol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or other polar aprotic solvents.

Major Products Formed:

Oxidation: 4-(Difluoromethoxy)butanal or 4-(Difluoromethoxy)butanoic acid.

Reduction: 4-(Difluoromethoxy)butane.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Therapeutic Potential:

4-(Difluoromethoxy)butan-1-ol has been investigated for its role as a bioactive molecule with potential therapeutic effects. Its structural modifications, particularly the difluoromethoxy group, enhance metabolic stability and binding affinity to biological targets. For instance, compounds with similar difluoromethoxy substitutions have shown improved potency in inhibiting phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory responses .

Case Study:

A study demonstrated that derivatives of 4-(difluoromethoxy) compounds exhibited 2- to 14-fold higher potency compared to their methoxy counterparts when tested against PDE4. The specific structure-activity relationship indicated that the difluoromethoxy group significantly influences the compound's interaction with the enzyme, suggesting its utility in developing anti-inflammatory agents .

Organic Synthesis

Synthetic Applications:

The compound serves as an intermediate in various synthetic pathways. It can be utilized in copper-catalyzed reactions for the introduction of difluoromethyl groups into organic molecules, enhancing their functional diversity . This application is particularly valuable in creating complex organic structures that are essential in drug discovery and development.

Data Table:

| Reaction Type | Catalyst | Outcome |

|---|---|---|

| O-Difluoromethylation | CuI | Formation of difluoromethyl ethers |

| Synthesis of bioactive compounds | Various | Increased biological activity |

Materials Science

Fluorinated Materials:

The incorporation of fluorinated groups like difluoromethoxy into polymers and materials can significantly alter their physical properties, such as chemical inertness, thermal stability, and water repellency. These properties make such materials suitable for applications in coatings and insulation .

Case Study:

Research has shown that fluorinated coatings provide enhanced resistance to chemical degradation and improve the longevity of materials used in harsh environments. For example, fluorinated finishes have been successfully applied to industrial equipment, reducing maintenance costs and improving efficiency .

作用機序

The mechanism of action of 4-(Difluoromethoxy)butan-1-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the epithelial-mesenchymal transformation induced by transforming growth factor-beta 1 (TGF-β1) in lung epithelial cells. This inhibition is mediated through the reduction of Smad2/3 phosphorylation levels, which are key signaling molecules in the TGF-β1 pathway . Additionally, the compound’s difluoromethoxy group may enhance its binding affinity to certain enzymes or receptors, contributing to its biological activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 4-(Difluoromethoxy)butan-1-ol to five structurally related butan-1-ol derivatives, focusing on substituent effects, applications, and hazards.

4-(n-Heptyloxy)butan-1-ol

- Structure : Features a linear heptyloxy (-O-C₇H₁₅) group at the fourth carbon.

- Key Properties: High lipophilicity due to the long alkyl chain, enhancing pheromone activity in insects . Demonstrated as a sex-specific pheromone component in Anoplophora chinensis (citrus longhorned beetle), attracting both males and females in field trials .

- Applications : Pest control via pheromone-based traps.

- Safety: Not explicitly reported in the evidence, but alkyl ethers generally exhibit lower acute toxicity compared to fluorinated analogs.

4-Fluoro-1-butanol

- Structure : A fluorine atom at the terminal carbon (C₄H₈FOH).

- Key Properties :

- Applications : Intermediate in organic synthesis or pharmaceuticals.

- Safety : Requires stringent handling (e.g., protective equipment, ventilation) due to flammability and toxicity .

4-(Propan-2-ylamino)butan-1-ol

- Structure: Substituted with an isopropylamino (-NHCH(CH₃)₂) group.

- Key Properties: Basic character (pKa ~10–12) due to the amino group, enabling hydrogen bonding and solubility in polar solvents . Molecular formula C₇H₁₇NO suggests higher hydrophilicity compared to fluorinated analogs.

- Applications : Versatile uses in drug synthesis, surfactants, or polymer chemistry.

4-[Butyl(dichloro)stannyl]butan-1-ol

- Structure : Contains a tin (stannyl) group with dichloro and butyl substituents.

- High toxicity due to tin content; requires specialized disposal and handling .

- Applications : Niche industrial processes (e.g., cross-coupling reactions).

4-(3,4-Bis(benzyloxy)phenyl)butan-1-ol (ATB1095)

- Structure : Aromatic phenyl ring with benzyloxy substituents.

- Synthesized via esterification and reduction steps, as detailed in Scheme 4 of .

- Applications : Likely explored in medicinal chemistry for target-binding modulation.

Comparative Data Table

Key Findings and Implications

- Substituent Effects: Fluorine and difluoromethoxy groups enhance electronegativity and metabolic stability compared to alkyl or amino substituents. Organometallic derivatives (e.g., tin-containing) exhibit unique reactivity but elevated toxicity.

- Application Trends: Alkyloxy and amino derivatives are prioritized in agrochemicals and pharma, respectively. Fluorinated alcohols balance polarity and stability, making them candidates for bioactive molecules.

- Safety Considerations: Fluorinated compounds often require rigorous hazard management, as seen in 4-Fluoro-1-butanol .

生物活性

4-(Difluoromethoxy)butan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

4-(Difluoromethoxy)butan-1-ol has the following chemical structure:

- Chemical Formula: C5H10F2O2

- Molecular Weight: 150.14 g/mol

This compound features a difluoromethoxy group, which enhances its metabolic stability and biological activity compared to similar compounds.

The biological activity of 4-(Difluoromethoxy)butan-1-ol is primarily attributed to its role as a phosphodiesterase (PDE) inhibitor. Phosphodiesterases are enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, which are critical for various cellular signaling pathways. Inhibition of PDEs can lead to increased levels of these cyclic nucleotides, thereby enhancing signaling pathways involved in inflammation and other physiological processes .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| PDE Inhibition | Increases cAMP levels | |

| Anti-inflammatory | Reduces inflammation markers | |

| Neuroprotective | Protects against neurodegeneration |

1. Anti-inflammatory Effects

Studies have shown that compounds with a difluoromethoxy group exhibit significant anti-inflammatory properties. For instance, 4-(Difluoromethoxy)butan-1-ol demonstrated the ability to reduce inflammatory markers in various in vitro models, suggesting potential applications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

2. Neuroprotection

Recent research indicates that this compound may offer neuroprotective effects by modulating phosphodiesterase activity in neuronal cells. This could be beneficial in conditions characterized by neurodegeneration, such as Alzheimer's disease .

Case Study 1: PDE Inhibition and Inflammation

In a study examining the effects of various PDE inhibitors, 4-(Difluoromethoxy)butan-1-ol was found to significantly inhibit PDE4 activity, leading to reduced levels of pro-inflammatory cytokines in human immune cells. The IC50 value for this compound was reported to be in the low nanomolar range, indicating high potency .

Case Study 2: Neuroprotective Properties

A preclinical study evaluated the neuroprotective effects of 4-(Difluoromethoxy)butan-1-ol in models of oxidative stress-induced neuronal damage. Results showed that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。